(E)-3-(4-((2-(2-(1,1-difluoroethyl)-4-fluorophenyl)-6-hydroxybenzo[b]thiophen-3-yl)oxy)phenyl)acrylic acid, also known as LSZ102, is a novel, orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD) currently under investigation for its potential in treating estrogen receptor-positive (ER+) breast cancer. [, , , , , , ] This compound belongs to a class of therapeutics that function by binding to the estrogen receptor alpha (ERα), antagonizing its activity, and promoting its degradation. [, , ] LSZ102 has shown promising preclinical activity against both wild-type and mutant ERα, indicating its potential to overcome resistance mechanisms commonly observed with existing endocrine therapies. [, ]
Subsequent optimization efforts led to a more streamlined and efficient synthetic route. This improved process replaced the Suzuki coupling with a two-step approach: - A palladium-catalyzed conversion of an aryl bromide to a phenol. [, ]- A palladium-catalyzed C-H activation as the key step. [, ]
This revised strategy significantly improved the overall yield, reduced the number of synthetic steps, and eliminated the need for chromatographic purifications, making it more suitable for large-scale manufacturing. [, ] One notable optimization for large-scale synthesis involved the use of the surfactant TPGS-750-M in a Suzuki-Miyaura cross-coupling step. []
Detailed molecular structure analysis of LSZ102 is available in the literature, including crystallographic data from its complex with the estrogen receptor alpha ligand-binding domain. [, ] These studies highlight key structural features of LSZ102 that contribute to its binding affinity and biological activity, including:- The benzothiophene core- The acrylic acid moiety- The difluoroethyl and fluorine substituents on the phenyl rings. [, , ]
The primary chemical reactions associated with LSZ102 focus on its synthesis and metabolic pathways. As previously described, the optimized synthesis utilizes palladium-catalyzed reactions, specifically the conversion of an aryl bromide to a phenol and C-H activation. [, ]
Metabolically, LSZ102 undergoes extensive first-pass metabolism, primarily through sulphation in humans and glucuronidation in rats. [] These reactions occur mainly in the liver and intestines, leading to the formation of various metabolites, including the major metabolites M4 (glucuronide), M5 (sulphate), and M12 (secondary glucuronide/sulphate). []
LSZ102 functions as a selective estrogen receptor degrader (SERD) by targeting the estrogen receptor alpha (ERα). [, , ] Its mechanism of action involves the following steps:
Binding: LSZ102 binds to the ligand-binding domain of ERα with high affinity. [, , ] This binding is competitive with estrogen and prevents estrogen-mediated receptor activation. [, ]
Antagonism: LSZ102 acts as an antagonist, blocking the transcriptional activity of ERα and preventing the expression of estrogen-responsive genes. [, , ]
Degradation: Binding of LSZ102 induces a conformational change in ERα, leading to its ubiquitination and subsequent degradation by the proteasome. [, , ] This degradation effectively reduces the cellular levels of ERα, further inhibiting estrogen signaling. [, , ]
LSZ102 has demonstrated efficacy against both wild-type and mutant ERα, including the clinically relevant Y537S mutation, which is often associated with resistance to endocrine therapies. [, , ]
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: